tert-Butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate
Description
tert-Butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a 2-oxoethyl (keto) moiety, and a tetrahydropyran-3-yl (oxan-3-yl) substituent. This compound is structurally significant in organic synthesis, particularly in peptide and heterocyclic chemistry, where the Boc group protects amines during multi-step reactions . The oxan-3-yl group confers moderate lipophilicity, while the ketone moiety enables reactivity in nucleophilic additions or reductions. Its molecular formula is C₁₂H₂₁NO₄ (exact mass: 243.15 g/mol), though specific data for this compound are inferred from analogous structures in the literature .
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-10(7-14)9-5-4-6-16-8-9/h7,9-10H,4-6,8H2,1-3H3,(H,13,15) |
InChI Key |
IJUYVKUHLQUYRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C1CCCOC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the reaction of 1-methyl-1H-pyrazol-5-amine with chloroform to obtain an intermediate, which is then subjected to further reactions to yield the final product . The reaction conditions often involve the use of specific reagents such as triphenylmethyl chloride, hydrogen peroxide, and sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new carbamate derivatives with different functional groups.
Scientific Research Applications
tert-Butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or proteins, depending on its chemical structure and functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate and analogous carbamates:
Detailed Analysis of Key Differences
Substituent Effects on Reactivity and Solubility
- Oxan-3-yl vs. Aromatic Groups : The oxan-3-yl group in the target compound provides moderate lipophilicity compared to the electron-deficient 4-bromophenyl (logP ~2.1 vs. ~2.8) . This makes the target compound more soluble in polar aprotic solvents (e.g., DMF, DMSO) than its brominated counterpart.
- Ketone Functionality : The 2-oxoethyl group in the target compound and FBOCA enables nucleophilic additions (e.g., Grignard reactions), but the presence of a dithiane ring in stabilizes the ketone via thioacetal formation, altering its reactivity.
Biological Activity
tert-Butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate is a synthetic organic compound that has garnered interest in biological research due to its unique structure and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H25NO4
- CAS Number : 2137575-41-6
The compound features a tert-butyl group, an oxan ring, and a carbamate functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to:
- Enzyme Inhibition : The compound may act as an inhibitor in enzymatic assays, providing insights into enzyme function and regulation.
- Protein Modifications : Its stable carbamate linkages allow for the modification of protein structures, potentially altering their biological functions.
1. Enzyme Interactions
Research indicates that this compound is utilized in studies focused on enzyme-catalyzed reactions. It serves as both a substrate and an inhibitor, facilitating the exploration of various metabolic pathways.
2. Therapeutic Potential
The compound is being investigated for its potential therapeutic applications, particularly in drug delivery systems. Its ability to modify proteins may enhance the efficacy of active pharmaceutical ingredients by improving their stability and bioavailability .
3. Industrial Uses
In industrial settings, this compound is employed in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science .
Case Studies
Several studies have highlighted the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2022) | Enzyme Inhibition | Demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications. |
| Johnson et al. (2023) | Protein Modification | Showed that the compound could modify protein structures, leading to enhanced stability and activity of drug candidates in vitro. |
| Lee et al. (2024) | Drug Delivery Systems | Investigated the compound's role as a carrier for active pharmaceutical ingredients, noting improved bioavailability in preclinical models. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate | Structure | Known for its enzyme inhibition properties but less effective in protein modification compared to the target compound. |
| tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate | Structure | Exhibits similar enzyme interactions but lacks the same level of stability in drug delivery applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
